5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Description
5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12FNO4 and its molecular weight is 289.262. The purity is usually 95%.
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Scientific Research Applications
Antileukemic Activity
One of the primary applications of 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid and its derivatives is in the treatment of leukemia. Research has shown that certain derivatives, specifically 5c and 5d, exhibit significant antileukemic activity, comparable to established treatments like mitomycin. This was demonstrated in studies involving leukemia L1210 in vivo (Ladurée et al., 1989) source.
Dual Inhibitor of Cyclo-Oxygenase and 5-Lipoxygenase
Another notable application of this chemical is as a dual inhibitor of enzymes cyclo-oxygenase and 5-lipoxygenase. This property is significant in the context of anti-inflammatory and analgesic therapies. For example, the derivative ML 3000 has shown promising results in animal experiments, exhibiting antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994) source.
Anti-Inflammatory and Anticancer Activities
Furthermore, the pyrrolizine-5-carboxamide scaffold, which includes derivatives of this compound, has been explored for its potential in treating inflammation and cancer. Certain derivatives have demonstrated high anti-inflammatory activity, with specific compounds showing promising results against cancer cell lines such as MCF-7, A2780, and HT29. The study highlighted the influence of substituents on the phenyl rings in determining the anti-inflammatory and anticancer efficacy (Gouda et al., 2018) source.
Antibacterial Activity
Compounds related to this compound have also shown potential in the realm of antibacterial treatments. Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related, exhibited significant in vitro antibacterial potency, suggesting potential applications in developing new antibacterial agents (Chu et al., 1986) source.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRZIHNSSPOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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